N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c1-10-3-4-11(2)14(7-10)15-9-28-18(19-15)20-17(23)13-6-5-12(21(24)25)8-16(13)22(26)27/h3-9H,1-2H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWIOOCLPCRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Substitution with 2,5-Dimethylphenyl Group: The thiazole ring is then substituted with a 2,5-dimethylphenyl group through a nucleophilic aromatic substitution reaction.
Formation of the Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl groups on the phenyl ring.
Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones if the thiazole ring is oxidized.
Reduction: Reduction of nitro groups yields corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide typically involves the reaction of thiazole derivatives with dinitrobenzamide precursors. The compound's structure consists of a thiazole ring linked to a dinitrobenzamide moiety, which contributes to its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the molecular structure and purity of synthesized compounds .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that thiazole derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Antimicrobial Screening Results
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against multiple bacterial strains. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 1.27 µM against Staphylococcus aureus and 1.43 µM against Escherichia coli, indicating potent antibacterial activity .
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| This compound | 1.27 | Staphylococcus aureus |
| This compound | 1.43 | Escherichia coli |
| Other Thiazole Derivatives | Varies | Various Fungal Strains |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation.
Case Study: Anticancer Activity Evaluation
In vitro studies using the human breast adenocarcinoma cell line (MCF7) revealed that this compound exhibits promising anticancer activity. The compound demonstrated an IC50 value of 5.85 µM, which is comparable to standard chemotherapeutic agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 5.85 | MCF7 (Breast Cancer) |
| Standard Drug (e.g., 5-FU) | 9.99 | MCF7 |
Mechanism of Action
The mechanism of action of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro groups could participate in redox reactions, while the thiazole ring might engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Activities
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance reactivity and target binding.
- Lipophilicity : The 2,5-dimethylphenyl group on the thiazole ring increases lipophilicity, similar to analogs in PET inhibition studies, where higher lipophilicity correlates with enhanced membrane penetration and activity .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
Key Observations :
- The target compound’s 2,4-dinitrobenzamide group reduces water solubility compared to sulfonamide or hydroxy-substituted analogs but may improve stability in hydrophobic environments.
- pKa : Nitro groups lower the pKa, increasing acidity, which could influence binding to basic residues in target proteins .
Biological Activity
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is a synthetic compound that belongs to the thiazole class of organic compounds. Its unique structure provides it with significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.37 g/mol. The compound features a thiazole ring linked to a 2,4-dinitrobenzamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O4S |
| Molecular Weight | 366.37 g/mol |
| CAS Number | 4127030 |
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit notable antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains and fungi.
- Mechanism of Action : The thiazole moiety can interact with microbial enzymes and receptors, disrupting their function and leading to cell death. This mechanism is particularly effective against Gram-positive bacteria and certain resistant fungal strains.
-
Case Studies :
- A study demonstrated that derivatives of thiazole exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.03 μg/mL against Candida albicans, indicating strong antifungal activity .
- Another investigation highlighted the compound's effectiveness against drug-resistant Staphylococcus aureus, suggesting its potential in treating resistant infections .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines.
- Cell Proliferation Inhibition : In vitro studies revealed significant inhibition of cell proliferation in lung cancer cell lines (A549 and HCC827) with IC50 values indicating effective cytotoxicity .
- Mechanism of Action : The compound is believed to induce apoptosis through the activation of specific pathways involved in cancer cell metabolism. It may inhibit key enzymes that facilitate tumor growth and survival.
Comparative Analysis
To understand the unique properties of this compound better, a comparison with similar compounds is essential.
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial & Anticancer | 6.26 (A549) |
| 5-Nitrothiophene-2-carboxamide | Antifungal | 0.25 |
| Benzimidazole derivatives | Antitumor | Variable |
Q & A
Q. What are the key steps and reagents involved in synthesizing N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide?
The synthesis typically involves:
- Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under basic conditions .
- Functionalization : Introduction of the 2,5-dimethylphenyl group via nucleophilic substitution or coupling reactions .
- Amide coupling : Reaction of the thiazole intermediate with 2,4-dinitrobenzoyl chloride in anhydrous solvents (e.g., DCM or THF) . Key reagents include pyridine (for acid scavenging), Pd/C for catalytic reductions, and chromatography (e.g., silica gel) for purification .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy : and NMR to confirm substituent positions and amide bond formation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray crystallography : To resolve crystal packing and hydrogen-bonding interactions (e.g., centrosymmetric dimers observed in similar thiazole derivatives) .
- HPLC : For purity assessment (>95% typically required for biological assays) .
Q. What are the known biological activities of this compound?
While direct data on this compound is limited, structurally related thiazole derivatives exhibit:
- Antimicrobial activity : Disruption of microbial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase) .
- Anticancer potential : Induction of apoptosis via caspase-3 activation or inhibition of tubulin polymerization .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during synthesis?
- Temperature control : Maintain 0–5°C during amide coupling to prevent nitro group reduction .
- Solvent selection : Use aprotic solvents (e.g., DMF) to avoid hydrolysis of intermediates .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura coupling efficiency .
- Inert atmospheres : Employ argon/nitrogen to prevent oxidation of thiol intermediates .
Q. How can computational methods predict the compound’s binding interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR in anaerobic organisms) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR modeling : Correlate nitro group electron-withdrawing effects with bioactivity .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays at varying concentrations (e.g., 1–100 µM) to confirm IC consistency .
- Cell line specificity : Test across multiple lines (e.g., HeLa, MCF-7) to identify target selectivity .
- Mechanistic studies : Use Western blotting to confirm apoptosis markers (e.g., PARP cleavage) .
Q. How do the nitro groups influence the compound’s reactivity and stability?
- Electrophilicity : The 2,4-dinitrobenzamide moiety enhances susceptibility to nucleophilic attack (e.g., by thiols in enzyme active sites) .
- Photodegradation : Nitro groups may cause instability under UV light; stability studies in dark vs. light conditions are recommended .
- Redox activity : Cyclic voltammetry can assess nitro reduction potentials (e.g., -0.5 V vs. Ag/AgCl) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
- Byproduct management : Optimize stoichiometry (e.g., 1.2:1 ratio of benzoyl chloride to thiazole amine) to minimize unreacted intermediates .
- Continuous flow systems : Implement microreactors for improved heat transfer and yield (>80%) .
Q. How can derivatives be designed to improve bioactivity or reduce toxicity?
- Substituent modification : Replace nitro groups with trifluoromethyl (electron-withdrawing) or methoxy (electron-donating) groups .
- Prodrug strategies : Introduce ester linkages for hydrolytic activation in target tissues .
- Toxicity screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity before in vivo testing .
Q. How is the compound’s stability evaluated under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
